molecular formula C17H21BrN2O3S B8496886 4-(6-Bromo-benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Bromo-benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8496886
M. Wt: 413.3 g/mol
InChI Key: HMCJSXZZLJJOQW-UHFFFAOYSA-N
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Patent
US08940716B2

Procedure details

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (7.02 g, 34.9 mmol) in THF (67.1 ml) at 0° C. was added NaH (0.915 g, 95%, 36.2 mmol). Upon completion of addition, the reaction mixture was warmed to rt, where it stirred for 30 minutes. A solution of 6-bromo-2-chlorobenzo[d]thiazole (6.67 g, 26.8 mmol) in THF (30 mL) was then added and the resulting mixture was heated to 50° C., where it stirred overnight. At the conclusion of this period, the solvent was removed under reduced pressure to yield a residue. CH3CN (167 mL) was added to the residue, and the resulting mixture was stirred for 20 min. After this time, H2O (233 mL) was added, and the resulting mixture was stirred at rt for 10 min. The resulting precipitate was collected by filtration. The resulting solid was rinsed with cool CH3CN—H2O (3×20 mL, 1:2, v/v) and then dried in vacuum to afford Compound 1A as a white solid (10.5 g, 25.3 mmol, 94% yield. HPLC purity is 100%). 1H NMR (500 MHz, chloroform-d) δ ppm 7.77 (d, J=1.9 Hz, 1H), 7.49-7.54 (m, 1H), 7.44-7.49 (m, 1H), 5.35 (ddd, J=7.6, 4.1, 3.9 Hz, 1H), 3.68-3.82 (m, 2H), 3.31-3.43 (m, 2H), 2.01-2.15 (m, 2H), 1.88 (dddd, J=12.6, 8.4, 4.1, 3.9 Hz, 2H), 1.48 (s, 9H).
Quantity
7.02 g
Type
reactant
Reaction Step One
Name
Quantity
0.915 g
Type
reactant
Reaction Step One
Name
Quantity
67.1 mL
Type
solvent
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
167 mL
Type
reactant
Reaction Step Three
Name
Quantity
233 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H-].[Na+].[Br:17][C:18]1[CH:27]=[CH:26][C:21]2[N:22]=[C:23](Cl)[S:24][C:20]=2[CH:19]=1.CC#N>C1COCC1.O>[Br:17][C:18]1[CH:27]=[CH:26][C:21]2[N:22]=[C:23]([O:1][CH:2]3[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]3)[S:24][C:20]=2[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.02 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.915 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
67.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.67 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)Cl)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
167 mL
Type
reactant
Smiles
CC#N
Step Four
Name
Quantity
233 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
where it stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
where it stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
At the conclusion of this period, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
The resulting solid was rinsed with cool CH3CN—H2O (3×20 mL, 1:2
CUSTOM
Type
CUSTOM
Details
v/v) and then dried in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.3 mmol
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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